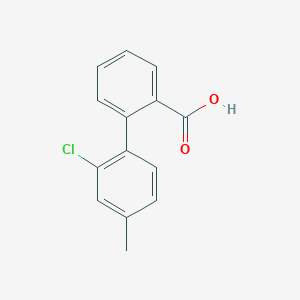
1-(9-Phenanthryl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Phenanthryl)-3-phenylprop-2-en-1-one, also known as 1-phenanthryl-3-phenylprop-2-en-1-one, is an organic compound with a molecular formula of C17H14O. This compound is a white crystalline solid with a melting point of 80-82°C. It is insoluble in water, but soluble in ethanol, acetone and other organic solvents. 1-phenanthryl-3-phenylprop-2-en-1-one has a variety of applications in the fields of organic chemistry, materials science, and medicine.
Mecanismo De Acción
1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Inhibition of COX prevents the formation of prostaglandins, which are involved in inflammation and other physiological processes. In addition, 1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. Inhibition of 5-LOX prevents the formation of leukotrienes, which are involved in the regulation of inflammation, cell migration, and other physiological processes.
Biochemical and Physiological Effects
1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have anti-oxidant and anti-cancer properties. It has also been shown to have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one is a relatively inexpensive and readily available compound, making it an ideal starting material for laboratory experiments. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, it is insoluble in water and may require the use of organic solvents for its synthesis.
Direcciones Futuras
1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has potential applications in the development of new drugs and materials. Further research is needed to explore its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent. In addition, further research is needed to explore its potential as an anti-oxidant, anti-cancer, neuroprotective, and cardioprotective agent. Finally, further research is needed to explore its potential as a starting material for the synthesis of various heterocyclic compounds, polymers, and polymeric materials.
Métodos De Síntesis
1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one can be synthesized using a two-step reaction of 1,3-diphenylprop-2-en-1-one with phenanthrene in the presence of an acid catalyst. The first step involves the formation of a Grignard reagent from the 1,3-diphenylprop-2-en-1-one and phenanthrene, followed by the reaction of the Grignard reagent with the acid catalyst to form 1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has been studied extensively in the field of organic chemistry. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used to synthesize a variety of polymers and polymeric materials, such as polyurethanes and polyureas. In the field of medicine, 1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory agents.
Propiedades
IUPAC Name |
(E)-1-phenanthren-9-yl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O/c24-23(15-14-17-8-2-1-3-9-17)22-16-18-10-4-5-11-19(18)20-12-6-7-13-21(20)22/h1-16H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQHHVXZBUZKCN-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)


![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)




![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)


